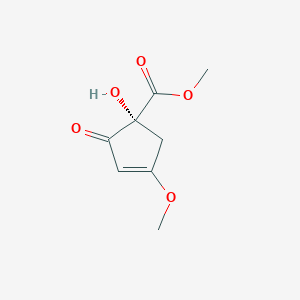
Kjellmanianone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kjellmanianone is a highly oxygenated cyclopentenone derivative isolated from the brown alga Sargassum kjellmanianum. Its structure has been determined as 5-carbomethoxy-5-hydroxy-3-methoxy-2-cyclopenten-1-one based on chemical and spectroscopic evidence, as well as X-ray analysis . This compound is known for its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Kjellmanianone can be synthesized through selective oxidation of cyclic β-ketoester groups with potassium fluoride and oxygen in dimethyl sulfoxide. This method provides α-hydroxy-β-ketoesters in fair yields. The oxidation of 5-methoxycarbonyl-3-methoxy-cyclopent-2-enone furnishes (±)-kjellmanianone .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the research focuses on laboratory-scale synthesis and isolation from natural sources.
Chemical Reactions Analysis
Types of Reactions
Kjellmanianone undergoes various chemical reactions, including:
Oxidation: The selective oxidation of cyclic β-ketoester groups to form α-hydroxy-β-ketoesters.
Reduction: Potential reduction reactions to modify its functional groups.
Substitution: Possible substitution reactions involving its methoxy and hydroxy groups.
Common Reagents and Conditions
Oxidation: Potassium fluoride and oxygen in dimethyl sulfoxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, such as α-hydroxy-β-ketoesters .
Scientific Research Applications
Kjellmanianone has several scientific research applications, including:
Chemistry: Used as a model compound for studying oxidation and reduction reactions.
Medicine: Explored for its potential therapeutic properties due to its unique chemical structure.
Mechanism of Action
The mechanism of action of kjellmanianone involves its interaction with bacterial cell membranes, leading to increased permeability and leakage of cellular contents. This results in the inhibition of bacterial growth and potential antibacterial effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Sargassumlactam: Another compound isolated from Sargassum kjellmanianum with similar antibacterial properties.
Cyclopentenone Derivatives: Other highly oxygenated cyclopentenone derivatives with similar chemical structures and biological activities.
Uniqueness
Kjellmanianone is unique due to its specific structure, which includes a 5-carbomethoxy-5-hydroxy-3-methoxy-2-cyclopenten-1-one framework. This structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
76280-92-7 |
|---|---|
Molecular Formula |
C8H10O5 |
Molecular Weight |
186.16 g/mol |
IUPAC Name |
methyl (1R)-1-hydroxy-4-methoxy-2-oxocyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/C8H10O5/c1-12-5-3-6(9)8(11,4-5)7(10)13-2/h3,11H,4H2,1-2H3/t8-/m1/s1 |
InChI Key |
YGCFLXLGPRNGTJ-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=CC(=O)[C@](C1)(C(=O)OC)O |
Canonical SMILES |
COC1=CC(=O)C(C1)(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















